4-(Difluoromethylsulfonyl)piperidine;hydrochloride
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Overview
Description
4-((Difluoromethyl)sulfonyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethylsulfonyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride typically involves the introduction of the difluoromethylsulfonyl group to the piperidine ring. This can be achieved through various synthetic routes, including:
Nucleophilic substitution reactions: Using difluoromethylsulfonyl chloride as a reagent to introduce the difluoromethylsulfonyl group to the piperidine ring under basic conditions.
Cyclization reactions: Starting from appropriate precursors that undergo cyclization to form the piperidine ring with the desired substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Batch processing: Where the reactions are carried out in large reactors with controlled temperature and pressure conditions.
Continuous flow processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Difluoromethyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the difluoromethylsulfonyl group.
Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce piperidine derivatives with modified functional groups .
Scientific Research Applications
4-((Difluoromethyl)sulfonyl)piperidine hydrochloride has several scientific research applications, including:
Medicinal chemistry: Used in the design and synthesis of pharmaceuticals due to its piperidine ring, which is a common motif in drug molecules.
Biological studies: Investigated for its potential biological activity and interactions with various biological targets.
Industrial applications: Used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring can also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperidine itself, 4-methylpiperidine, and 4-phenylpiperidine.
Sulfonyl compounds: Such as methanesulfonyl chloride and trifluoromethanesulfonic acid.
Uniqueness
4-((Difluoromethyl)sulfonyl)piperidine hydrochloride is unique due to the presence of both the piperidine ring and the difluoromethylsulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-(difluoromethylsulfonyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXERXPAOTURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551115-18-3 |
Source
|
Record name | 4-difluoromethanesulfonylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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